molecular formula C18H16BrN3O2S B11779271 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11779271
M. Wt: 418.3 g/mol
InChI Key: MHGQCDLNUIIQON-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a thioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H16BrN3O2S/c1-11-6-5-7-12(2)16(11)20-15(23)10-25-18-22-21-17(24-18)13-8-3-4-9-14(13)19/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

MHGQCDLNUIIQON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a bromophenyl group. The final step involves the introduction of the thioacetamide moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of oxadiazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis Methods

The synthesis of oxadiazole derivatives typically involves the reaction of thioamide with various electrophiles. For the specific compound , methods may include:

  • Condensation Reactions : Utilizing thioacetic acid derivatives and 2-bromophenyl hydrazine to form the oxadiazole ring.
  • Substitution Reactions : Introducing the N-(2,6-dimethylphenyl)acetamide moiety via acylation reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • MTT Assay Results : The compound demonstrated a dose-dependent inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value indicative of moderate potency.
CompoundCell LineIC50 (µg/mL)Mechanism
This compoundHepG212.5Induction of apoptosis

Antimicrobial Activity

Research has also indicated potential antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's activity was assessed using standard disc diffusion methods and minimum inhibitory concentration (MIC) tests.

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus25Moderate
Escherichia coli50Weak

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl rings. The presence of electron-donating groups such as methyl significantly enhances the biological activity:

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups at ortho and meta positions exhibited higher anticancer activity compared to those with electron-withdrawing groups like bromine.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar oxadiazole derivatives:

  • A study published in MDPI reported that derivatives with methyl substitutions showed enhanced anti-proliferative activities in various cancer models .
  • Another research focused on antidepressant activities indicated that oxadiazole derivatives can exhibit significant binding affinity to serotonin receptors, suggesting a broader therapeutic potential beyond anticancer effects .

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